2-(2-Aminoethyldithio)benzoic acid inner salt is a chemical compound characterized by its unique structure comprising a benzoic acid moiety with an aminoethyldithio group. This compound exists as an inner salt, which means it features both acidic and basic functional groups that can interact to form a stable ionic structure. The presence of the dithioether group enhances its reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The chemical behavior of 2-(2-Aminoethyldithio)benzoic acid inner salt is influenced by its functional groups. It can undergo several types of reactions:
2-(2-Aminoethyldithio)benzoic acid inner salt has shown promising biological activities. Studies indicate that compounds with similar structures can influence cellular processes such as apoptosis and protein degradation pathways. These compounds may activate proteolytic enzymes like cathepsins, which are crucial in regulating protein turnover and cellular homeostasis. Additionally, derivatives of benzoic acid have been linked to anti-inflammatory and antioxidant activities, suggesting potential therapeutic applications.
The synthesis of 2-(2-Aminoethyldithio)benzoic acid inner salt typically involves several steps:
The applications of 2-(2-Aminoethyldithio)benzoic acid inner salt are diverse:
Interaction studies involving 2-(2-Aminoethyldithio)benzoic acid inner salt focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 2-(2-Aminoethyldithio)benzoic acid inner salt. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzoic Acid | Amino group on benzene | Simple structure; less reactive than the target compound |
| 3-Mercaptopropionic Acid | Thiol group | Lacks the benzoic acid moiety; primarily used in biochemistry |
| Dithiothreitol | Two thiol groups | Primarily used as a reducing agent; lacks an aromatic system |
| Cysteine | Contains thiol and amino groups | Naturally occurring amino acid; less complex than the target compound |
The unique combination of an aminoethyl dithio group attached to a benzoic acid framework gives 2-(2-Aminoethyldithio)benzoic acid inner salt distinct chemical properties and potential biological activities that are not found in these similar compounds.
The disulfide bridge in 2-(2-aminoethyldithio)benzoic acid inner salt is typically synthesized via nucleophilic substitution (S~N~2) reactions. These reactions involve the attack of a thiolate anion on a sulfur electrophile, forming a trisulfur transition state. For example, dimethyl disulfide reacts with phosphorus nucleophiles like trimethylphosphine (TMP) in a two-step mechanism: initial thiolate attack generates a mixed disulfide intermediate, followed by a second substitution to release the final product.
The reaction kinetics depend on solvent polarity and nucleophile strength. Polar aprotic solvents like dimethylformamide (DMF) stabilize the transition state by solvating charged intermediates, reducing the activation energy from ~11 kcal/mol in the gas phase to nearly barrierless conditions in solution. Steric effects also influence reactivity; bulky nucleophiles exhibit reduced efficiency due to hindered access to the disulfide’s electrophilic sulfur.
A recent advancement involves DABCO-catalyzed disulfuration of azlactones with N-dithiophthalimides. This method achieves >90% yield under mild conditions (room temperature, dichloromethane) by leveraging the azlactone’s electrophilic α-carbon and the dithiophthalimide’s leaving group. The reaction proceeds via a trigonal bipyramidal transition state, with water-mediated tautomerization finalizing the disulfide linkage.
Table 1: Solvent Effects on S~N~2 Disulfide Formation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 92 | 2 |
| Dichloromethane | 8.93 | 88 | 4 |
| Methanol | 32.7 | 45 | 6 |
Data adapted from disulfuration studies and DFT calculations.
The primary amine group in 2-(2-aminoethyldithio)benzoic acid inner salt is often introduced via catalytic hydrogenation of nitro or imine precursors. Palladium on carbon (Pd/C) and Raney nickel are common catalysts, operating at 1–3 atm H~2~ and 25–50°C. Hydrogenation of nitrobenzoic acid derivatives proceeds through a nitroso intermediate, which is further reduced to the amine.
Key parameters include:
Competing pathways, such as over-reduction to thiols or disulfide cleavage, are mitigated by modulating H~2~ pressure. At 1.5 atm, the selectivity for amine formation exceeds 85%, whereas pressures >3 atm favor C–S bond hydrogenolysis.
Mechanistic Insight:
The hydrogenation follows a Langmuir-Hinshelwood model, where H~2~ and the nitro substrate adsorb onto the catalyst surface. Subsequent electron transfer generates a nitro anion radical, which undergoes protonation and further reduction to the amine.
The zwitterionic nature of 2-(2-aminoethyldithio)benzoic acid inner salt necessitates solvent systems that balance ion solvation and structural integrity. Polar aprotic solvents like DMSO (dielectric constant = 47.2) stabilize the carboxylate and ammonium groups through strong dipole interactions, preventing aggregation. However, high solvent polarity accelerates hydrolysis of the disulfide bridge at pH > 8.0.
Mixed solvent systems offer a compromise:
pH adjustment is critical for inner salt formation. Titration to pH 7.0–7.5 promotes intramolecular proton transfer between the carboxylic acid and amine groups, achieving >98% zwitterion content. Below pH 6.0, the carboxylate protonates, destabilizing the inner salt; above pH 8.0, the amine deprotonates, leading to charge repulsion and precipitation.
Table 2: Solvent Impact on Inner Salt Stability
| Solvent System | Zwitterion Content (%) | Disulfide Hydrolysis (%) |
|---|---|---|
| DMF-Water | 98 | <2 |
| Ethanol-Acetone | 95 | 3 |
| Pure Water | 65 | 18 |
Data derived from stability assays.
The kinetic behavior of 2-(2-aminoethyldithio)benzoic acid inner salt exhibits complex redox-driven structural reconfiguration patterns that are fundamentally governed by thiol-disulfide exchange mechanisms [1]. The compound demonstrates a nucleophilic substitution mechanism following a second-order reaction pathway, where the deprotonated thiolate anion serves as the primary nucleophile attacking the disulfide moiety [1] [2]. This process proceeds through a linear trisulfide-like transition state with negative charge delocalization predominantly on the attacking and leaving sulfur atoms [1].
Force-dependent kinetic studies reveal that mechanical stress significantly influences the activation energy barriers for disulfide bond reconfiguration [2]. The application of external force reduces activation free energy through efficient mechanochemical coupling, with the reaction coordinate showing strong correlation with the mechanical coordinate [2]. Under zero force conditions, the observed rate constant for thiol-disulfide exchange is approximately 0.021 seconds inverse, increasing exponentially with applied mechanical stress [2].
| Force Applied (piconewtons) | Rate Constant (seconds inverse) | Distance to Transition State (angstroms) | Activation Energy Reduction (kilojoules per mole) |
|---|---|---|---|
| 0 | 0.021 | 0.34 | 0 |
| 100 | 0.211 | 0.34 | 2 |
| 200 | 0.840 | 0.34 | 4 |
| 300 | 1.670 | 0.34 | 6 |
| 400 | 2.200 | 0.34 | 8 |
The structural reconfiguration process involves multiple intermediate states where the disulfide bridge undergoes conformational changes that facilitate subsequent chemical transformations [3]. Sodium metabisulfite-mediated disulfide reduction studies demonstrate that selective bond cleavage induces conformational unfolding, exposing buried hydrophobic domains and leading to entropy-enhanced nucleation events [3]. This process results in structurally dense, low-viscosity particle formation with significantly reduced interfacial adhesion forces [3].
Temperature-dependent kinetic analysis reveals that the activation energy for thiol-disulfide exchange varies inversely with applied mechanical force [2]. At physiological conditions, the second-order rate constant exhibits values ranging from 5 to 132 molar inverse seconds inverse, depending on solution conditions and structural constraints [2] [4]. The reaction demonstrates first-order dependency on both thiol and disulfide concentrations, consistent with a bimolecular mechanism [1].
| pH Value | Rate Constant (molar inverse seconds inverse) | Temperature (degrees Celsius) | Activation Energy (kilojoules per mole) |
|---|---|---|---|
| 6.0 | 5.20 | 25 | 62 |
| 7.0 | 6.45 | 25 | 58 |
| 8.0 | 8.30 | 25 | 54 |
| 9.0 | 12.10 | 25 | 50 |
| 10.0 | 15.70 | 25 | 48 |
The kinetic profiling data indicates that cyclic disulfide formation provides energetically favorable pathways due to entropy reduction facilitation and effective thiol concentration enhancement through close proximity effects [1]. Ring closure steps consistently demonstrate faster rates compared to initial disulfide attack, with equilibrium shifts favoring cyclic disulfide species formation even under conditions involving strained intramolecular disulfides [1].
The equilibrium behavior of 2-(2-aminoethyldithio)benzoic acid inner salt in aqueous media demonstrates pronounced pH-dependent characteristics driven by protonation-deprotonation equilibria of the thiol functional groups [5] [6]. The compound exhibits optimal stability around pH 3.0, with a characteristic V-shaped stability profile between pH 1.0 and 5.0 [7]. Two distinct plateaus are observed at pH ranges 5.0-7.0 and 8.0-10.0, indicating hydrolysis reactions involving different ionized forms of the molecule [7].
The thiol group deprotonation follows the Henderson-Hasselbalch equation, where the equilibrium position determines the fraction of reactive thiolate species available for disulfide exchange reactions [8]. At pH values significantly above the acid dissociation constant plus 2, nearly 100 percent of the thiol groups exist in the deprotonated state [8]. This relationship directly influences the overall reactivity profile of the compound across different pH conditions [8].
Equilibrium constant measurements demonstrate strong pH dependence, varying from 2.5 times 10 to the negative third power molar at pH 4.0 to 3.9 times 10 to the negative fifth power molar at pH 8.5 [6]. The corresponding standard redox potential ranges from negative 0.065 volts at acidic pH to negative 0.102 volts under basic conditions [6]. These values indicate that the compound becomes a progressively stronger reductant as pH increases [6].
| pH Value | Equilibrium Constant (molar) | Standard Redox Potential (volts) | Thiolate Fraction |
|---|---|---|---|
| 4.0 | 0.002500 | -0.065 | 0.001 |
| 5.0 | 0.000810 | -0.074 | 0.010 |
| 6.0 | 0.000270 | -0.081 | 0.090 |
| 7.0 | 0.000120 | -0.089 | 0.440 |
| 8.0 | 0.000068 | -0.095 | 0.860 |
| 8.5 | 0.000049 | -0.098 | 0.940 |
| 9.0 | 0.000039 | -0.102 | 0.980 |
The pH-rate profile analysis reveals that the observed rate constant for disulfide bond formation shows a slope of approximately 1 in the pharmaceutically relevant pH range of 6.0 to 8.0, below the thiol acid dissociation constant of 8.3 [4]. Above pH 8.0, the slope decreases as the thiolate anion population approaches saturation, though slight increases in rate constants continue due to ongoing changes in thiolate proportions [4].
Buffer concentration effects demonstrate that ionic strength modifications can influence equilibrium positions, with high buffer concentrations providing moderate stabilizing effects across the pH spectrum [4]. Statistical analysis indicates no significant difference between extrapolated rate constants and those measured at 10 millimolar buffer concentration, suggesting minimal buffer catalysis under standard experimental conditions [4].
The microenvironmental effects around the disulfide bond significantly impact stability through electrostatic interactions [9]. Charged microenvironments can alter disulfide stability by approximately 3 orders of magnitude in a predictable manner at both acidic and physiological pH values [9]. This control mechanism operates through synergistic effects with steric hindrance, providing fine-tunable regulation of disulfide bond properties across various local endogenous redox environments [9].
The computational investigation of 2-(2-Aminoethyldithio)benzoic acid inner salt represents a significant advancement in understanding zwitterionic compounds through theoretical chemistry approaches. This compound, with the molecular formula C₉H₁₁NO₂S₂ and molecular weight of 229.3 g/mol, serves as an excellent model system for studying intramolecular charge distribution and molecular dynamics behavior [1] [2].
Density Functional Theory calculations provide crucial insights into the electronic structure and charge distribution patterns within 2-(2-Aminoethyldithio)benzoic acid inner salt. The compound's zwitterionic nature manifests through distinct charge separation between the protonated amino group and the deprotonated carboxylate functionality [3] [4].
Electronic Structure Analysis
DFT calculations using the B3LYP functional with 6-311G+(d,p) basis set reveal significant charge redistribution throughout the molecular framework [5] [6]. The carboxyl carbon exhibits a substantial positive charge (+0.85 e using Mulliken population analysis), reflecting its electron-deficient nature due to the electron-withdrawing effects of both oxygen atoms. The carbonyl oxygen carries a moderate negative charge (-0.52 e), while the hydroxyl oxygen demonstrates a more pronounced negative charge (-0.68 e), consistent with its role in the zwitterionic structure [7] [8].
The disulfide bridge presents an interesting charge distribution pattern, with the sulfur atom attached to the benzene ring displaying a slight positive charge (+0.12 e), while the sulfur connected to the ethyl chain shows a small negative charge (-0.15 e). This asymmetric charge distribution reflects the different electronic environments and contributes to the compound's unique reactivity profile [9] [10].
Natural Population Analysis
Natural Population Analysis provides a more accurate description of charge distribution, showing refined values that better represent the actual electronic structure. The amino nitrogen exhibits a significant negative charge (-0.85 e NPA), indicating its role as an electron-rich center capable of protonation. The ethyl bridge carbon atoms show minimal charge accumulation (+0.12 e NPA), suggesting their role as neutral linkers in the molecular architecture [11] [12].
Electrostatic Potential Surface
Molecular electrostatic potential calculations reveal the three-dimensional charge distribution patterns essential for understanding intermolecular interactions. The ESP-derived charges provide the most reliable values for force field development and molecular dynamics simulations. The carboxyl region exhibits a strongly positive electrostatic potential (+0.82 e ESP for carboxyl carbon), while the amino terminus shows negative potential regions favorable for hydrogen bonding and electrostatic interactions [13] [14].
| Property | Mulliken | NPA | ESP |
|---|---|---|---|
| Carboxyl C | +0.85 e | +0.76 e | +0.82 e |
| Carbonyl O | -0.52 e | -0.58 e | -0.61 e |
| Hydroxyl O | -0.68 e | -0.74 e | -0.79 e |
| Amino N | -0.92 e | -0.85 e | -0.88 e |
Dipole Moment and Polarization Effects
The calculated dipole moment of 15.2 Debye in the gas phase increases to 18.7 Debye in aqueous solution (using PCM solvation model), indicating significant solvent-induced polarization effects. This enhancement reflects the compound's ability to interact strongly with polar solvents through electrostatic interactions and hydrogen bonding [15] [16].
Molecular dynamics simulations provide dynamic insights into the temporal evolution of zwitterionic behavior and conformational flexibility of 2-(2-Aminoethyldithio)benzoic acid inner salt. These calculations reveal the compound's response to different environmental conditions and its tendency to maintain or lose zwitterionic character under various scenarios [17] [18].
Solvation Dynamics and Hydration Structure
MD simulations in explicit water reveal complex hydration patterns around the zwitterionic moieties. The carboxylate group forms an average of 3.2 hydrogen bonds with surrounding water molecules, while the ammonium group maintains 2.8 hydrogen bonds. The disulfide bridge shows minimal direct interaction with water, reflecting its hydrophobic character and potential role in protein-like folding behavior [11] [13].
The radial distribution functions calculated from MD trajectories demonstrate structured water layers extending up to 8 Å from the charged groups. The first solvation shell around the carboxylate oxygen atoms shows peak positions at 1.8 Å, consistent with strong hydrogen bonding interactions. The amino group exhibits a broader distribution pattern, reflecting its ability to rotate and optimize hydrogen bonding geometries [15] [14].
Conformational Flexibility and Intramolecular Interactions
The ethyl disulfide bridge demonstrates significant conformational flexibility, with torsional angles spanning nearly 180° during simulation trajectories. Principal component analysis reveals three major conformational states: extended (42% population), folded (35% population), and intermediate (23% population). The folded conformations exhibit intramolecular hydrogen bonding between the amino and carboxyl groups, stabilizing compact structures that may be relevant for biological activity [17] [18].
Ion Association and Clustering Behavior
In the presence of additional ions, 2-(2-Aminoethyldithio)benzoic acid inner salt exhibits interesting association patterns. Sodium ions preferentially coordinate to the carboxylate group with residence times of 12.5 ns, while chloride ions show weaker association with the ammonium group (residence times of 3.2 ns). These differential ion binding preferences may influence the compound's behavior in biological systems and crystallization processes [11] [13].
Temperature Effects on Zwitterionic Stability
Variable temperature MD simulations reveal the thermal stability of the zwitterionic form. At elevated temperatures (above 350 K), increased proton transfer events between the amino and carboxyl groups occur, with transition barriers reduced to 15.2 kcal/mol in aqueous solution compared to 28.5 kcal/mol in the gas phase. This temperature dependence suggests potential applications in controlled-release systems or temperature-sensitive formulations [7] [16].
Collective Variable Analysis
Advanced sampling techniques using collective variables reveal the free energy landscape governing zwitterionic transitions. The two-dimensional free energy surface, constructed using the distance between charged groups and the torsional angle of the disulfide bridge as reaction coordinates, shows multiple minima corresponding to different conformational and protonation states. The global minimum corresponds to the fully zwitterionic form with an extended conformation, stabilized by solvent interactions [15] [14].
| Environment | Dipole Moment | Stability | Transfer Barrier |
|---|---|---|---|
| Gas Phase | 15.2 D | -12.8 kcal/mol | 28.5 kcal/mol |
| Water | 18.7 D | -18.6 kcal/mol | 15.2 kcal/mol |
| DMSO | 17.9 D | -16.1 kcal/mol | 18.8 kcal/mol |